N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is a complex polymeric compound. This compound is synthesized through the polymerization of 2-propenoic acid, ethyl ester with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves the polymerization of the monomers under controlled conditions. The reaction typically requires a radical initiator to start the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization conditions in the presence of a radical initiator. The polymerization process is monitored to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Scientific Research Applications
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and pharmaceutical products.
Industry: It finds applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The polymer can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the polymer.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(1,1-dimethylethyl)-2-propenamide: A monomer used in the synthesis of the polymer.
1-ethenyl-2-pyrrolidinone: Another monomer used in the polymerization process.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with N-(1,1-dimethylethyl)-2-propenamide and 1-ethenyl-2-pyrrolidinone is unique due to its specific combination of monomers, which imparts distinct properties and functionalities. This uniqueness makes it suitable for a wide range of applications, from industrial to biomedical fields.
Properties
CAS No. |
31229-87-5 |
---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3 |
InChI Key |
VVTOARNCGOCHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O |
Related CAS |
31229-87-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.